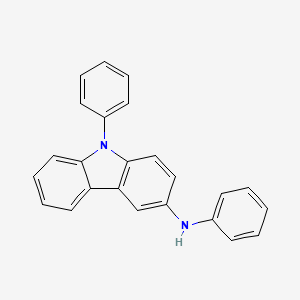

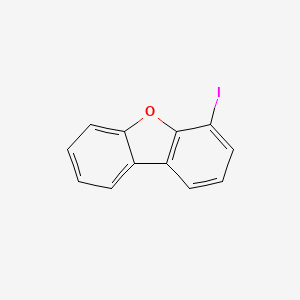

N,9-difenil-9H-carbazol-3-amina

Descripción general

Descripción

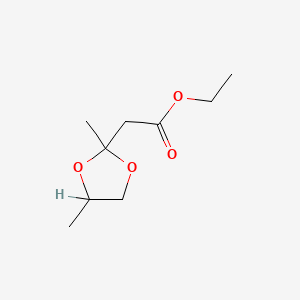

N,9-diphenyl-9H-carbazol-3-amine (DPCA) is an organic compound that belongs to the carbazole family. It is a heterocyclic aromatic amine with a molecular formula of C17H13N. It is a colorless solid that is insoluble in water and soluble in organic solvents. It has a melting point of 65-66 °C and a boiling point of 306 °C. It is used in a variety of scientific research applications, including organic synthesis, chemical biology, and pharmacology.

Aplicaciones Científicas De Investigación

Dispositivos Optoelectrónicos

N,9-difenil-9H-carbazol-3-amina: es un derivado del policarbazol, que exhibe excelentes propiedades optoelectrónicas. Este compuesto se utiliza en el desarrollo de nanodispositivos, baterías recargables y transistores electroquímicos debido a su alta movilidad de portadores de carga y estabilidad morfológica . La capacidad de electropolimerizar las unidades de carbazol en derivados de poli (2,7-carbazol) o poli (3,6-carbazol) mejora aún más sus aplicaciones en este campo.

Células Fotovoltaicas

La industria fotovoltaica se beneficia del uso de This compound en la fabricación de células solares sensibilizadas con colorante. Cuando se combina con dióxido de titanio (TiO2), actúa como un material de transporte de carga eficiente, mejorando la eficiencia general de las células solares .

Diodos Orgánicos Emisores de Luz (OLED)

En el ámbito de la tecnología de visualización, This compound juega un papel crucial en la producción de LED orgánicos blancos. Sus excelentes propiedades fotoconductoras y su buena estabilidad termogravimétrica lo convierten en un material valioso para crear pantallas más brillantes y energéticamente eficientes .

Sensores Electroquímicos

Las propiedades electroquímicas de este compuesto se aprovechan en la detección de biomoléculas como las dopaminas. Se utiliza en condensadores de membrana de intercambio de protones y células de energía como electrodo electroquímico, proporcionando alta sensibilidad y especificidad en aplicaciones de biosensado .

Dispositivos de Memoria

This compound: ha mostrado un potencial prometedor en el desarrollo de dispositivos de memoria bistables. Su incorporación en polímeros como poli [N-(3-(9H-carbazol-9-il)propil)metacrilamida] (PCaPMA) revela su capacidad para ser utilizado en efectos de memoria resistiva reescribibles, que son cruciales para las tecnologías de almacenamiento de datos .

Transistores de Película Delgada Orgánica

La adaptabilidad estructural de This compound permite su integración en polímeros utilizados en transistores de película delgada orgánica. Estos dispositivos se benefician de la alta capacidad de donación de electrones y la fotoconductividad del compuesto, que contribuyen a un mejor rendimiento y estabilidad .

Fotovoltaica Orgánica (OPV)

En el campo de la energía renovable, This compound se utiliza en fotovoltaica orgánica. Sus propiedades ópticas y electrónicas únicas permiten la creación de paneles solares rentables, ligeros y flexibles que se pueden utilizar en una variedad de entornos .

Tecnologías de Aislamiento

La industria del aislamiento utiliza This compound en tecnologías de aislamiento avanzadas. Sus propiedades eléctricas y electroquímicas proporcionan excelentes características de aislamiento, que son esenciales para garantizar la seguridad y la eficiencia de los dispositivos eléctricos .

Mecanismo De Acción

Target of Action

N,9-Diphenyl-9H-carbazol-3-amine is a complex organic compound that is primarily used in the field of materials science . The primary targets of this compound are organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Mode of Action

The compound interacts with its targets by contributing to the electronic properties of the devices. It is known for its high electron mobility and other beneficial electronic characteristics . These properties make it a valuable component in the manufacture of organic electronic devices.

Biochemical Pathways

As an organic semiconductor, N,9-Diphenyl-9H-carbazol-3-amine plays a crucial role in the electron transport pathway in organic electronic devices. It helps facilitate the movement of electrons, thereby enhancing the efficiency and stability of these devices .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of N,9-Diphenyl-9H-carbazol-3-amine, we can discuss its physical and chemical properties. The compound has a molecular weight of 334.41 , a melting point of 160 °C , and a predicted boiling point of 553.1±32.0 °C . Its density is predicted to be 1.14±0.1 g/cm3 . These properties can influence its behavior in different environments and applications.

Result of Action

The use of N,9-Diphenyl-9H-carbazol-3-amine in organic electronic devices can result in improved device performance. Specifically, it can lead to higher efficiency and stability in OLEDs and organic solar cells .

Action Environment

The action of N,9-Diphenyl-9H-carbazol-3-amine can be influenced by various environmental factors. For instance, temperature can affect its physical state and, consequently, its performance in electronic devices. Furthermore, the compound’s stability and efficacy can be influenced by factors such as humidity and light exposure. Therefore, proper storage and handling conditions are crucial for maintaining its optimal performance .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N,9-diphenyl-9H-carbazol-3-amine in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to act as a substrate for cytochrome P450 enzymes and monoamine oxidase. Additionally, it can be used as a fluorescent probe to detect small molecules and as a reagent for the synthesis of other compounds. The main limitation of using N,9-diphenyl-9H-carbazol-3-amine in laboratory experiments is its instability in the presence of light and air.

Direcciones Futuras

There are a number of potential future directions for research involving N,9-diphenyl-9H-carbazol-3-amine. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be done to explore the use of N,9-diphenyl-9H-carbazol-3-amine as a fluorescent probe for small molecules and as a reagent for the synthesis of other compounds. Finally, further research could be done to develop more efficient and cost-effective methods for its synthesis.

Propiedades

IUPAC Name |

N,9-diphenylcarbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRDATNLTUIPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733066 | |

| Record name | N,9-Diphenyl-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

894791-43-6 | |

| Record name | N,9-Diphenyl-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,9-Diphenyl-9H-carbazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B1662022.png)

![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)